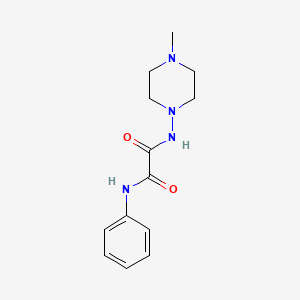

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide

Description

N1-(4-Methylpiperazin-1-yl)-N2-phenyloxalamide is a synthetic small-molecule compound featuring an oxalamide core structure substituted with a 4-methylpiperazine group and a phenyl group. Its structural design emphasizes the oxalamide moiety’s role as a hydrogen-bond donor/acceptor, while the 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties such as bioavailability and metabolic stability .

Properties

IUPAC Name |

N'-(4-methylpiperazin-1-yl)-N-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-16-7-9-17(10-8-16)15-13(19)12(18)14-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSBDGNSMVEABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide typically involves the condensation of 4-methylpiperazine with phenyloxalamide. One common method includes the reaction of 4-methylpiperazine with oxalyl chloride to form the intermediate, which is then reacted with aniline to yield the final product . The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory and anti-tumor properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate receptor activity, leading to its biological effects. The compound can bind to active sites of enzymes, blocking their activity, or interact with receptors, altering their signaling pathways . This results in various pharmacological effects, such as anti-inflammatory or anti-tumor activities .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other oxalamide derivatives and piperazine-containing molecules. Key analogues include:

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| N1-(4-Methylpiperazin-1-yl)-N2-phenyloxalamide | Oxalamide | 4-Methylpiperazine (N1), Phenyl (N2) | ~307 (calculated) | Balanced solubility and hydrogen-bonding capacity |

| COMPOUND 37 (Patent Example) | Spiro-pyrrolopyrimidine | (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexylamino | 452 | Enhanced steric bulk; targets kinase domains |

| COMPOUND 41 (Patent Example) | Spiro-pyrrolopyrimidine | (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexylamino | 452 | Stereoisomeric variation; improved binding affinity in certain enantiomeric forms |

Structural Insights :

- Oxalamide vs.

- Piperazine Substitution : The 4-methylpiperazine group is a common feature in both this compound and COMPOUND 37/41, contributing to solubility and basicity. However, stereochemistry (R vs. S configurations in COMPOUND 37/41) significantly impacts target binding, as seen in their distinct NMR profiles .

Pharmacological and Physicochemical Properties

- Solubility: The 4-methylpiperazine group in this compound enhances aqueous solubility compared to non-piperazine oxalamides (e.g., simple phenyloxalamides). However, spirocyclic analogues like COMPOUND 37/41 exhibit lower solubility due to increased hydrophobicity .

- Metabolic Stability: Piperazine-containing compounds generally show resistance to oxidative metabolism. For example, COMPOUND 37/41 display half-lives >4 hours in hepatic microsome assays, whereas non-piperazine oxalamides degrade faster .

Biological Activity

N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique chemical structure that includes:

- Piperazine ring : Enhances solubility and biological activity.

- Oxalamide group : Contributes to the compound's interactions with biological targets.

- Phenyl moiety : Provides structural stability and potential for further modifications.

The presence of the piperazine ring is particularly significant as it is known to influence the pharmacokinetics and pharmacodynamics of compounds.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Inhibition of Nicotinamide N-Methyltransferase (NNMT) : NNMT is involved in various metabolic processes, and its inhibition may have therapeutic implications for neurological disorders and cancers associated with its dysregulation. Preliminary studies suggest that this compound can effectively inhibit NNMT, which may lead to reduced tumor growth and improved neurological outcomes.

- Modulation of Kinase Activity : Similar compounds have shown potential in modulating kinase activities, which are critical in cancer progression. The ability to inhibit specific kinases could make this compound a candidate for targeted cancer therapies .

- Multi-target Interactions : Ongoing research is exploring how this compound interacts with various cellular targets, which may enhance its efficacy as a therapeutic agent.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. For instance, preliminary experiments indicated that treatment with this compound resulted in a significant decrease in the viability of specific cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A case study involving the use of this compound in a preclinical model showed promising results in reducing tumor size and improving survival rates compared to control groups. These findings underscore the compound's potential therapeutic benefits in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | Contains trifluoromethyl group | May exhibit different electronic properties affecting biological activity |

| N1-(4-methylpiperazin-1-yl)-N2-(4-methoxyphenyl)oxalamide | Contains methoxy group | Potentially different pharmacological profiles due to methoxy substitution |

| N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Contains nicotinoyl group | Targets different pathways in neurological disorders |

This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(4-methylpiperazin-1-yl)-N2-phenyloxalamide, and how can reaction yields be improved?

- Methodological Answer : Multi-step synthesis involving piperazine intermediates is common. For example, derivatives of 4-methylpiperazine can be coupled with phenyloxalamide precursors via nucleophilic substitution or amidation reactions. A key step involves protecting group strategies (e.g., dibenzylation) to prevent side reactions, followed by catalytic hydrogenation for deprotection . Reaction optimization (e.g., solvent polarity, temperature, and stoichiometry) is critical. For instance, using polar aprotic solvents like DMF at 80–100°C enhances coupling efficiency. Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and stereochemistry. For example, distinct splitting patterns in ¹H NMR (e.g., δ 2.67 ppm for methylpiperazine protons) help verify substituent placement . Mass spectrometry (ESI+/ESI–) validates molecular weight, with observed peaks matching calculated [M+H]+ values (e.g., m/z 452 for a related compound in ). High-resolution LC-MS further confirms purity (>95%) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is often poor due to the compound’s lipophilic piperazine and phenyl groups. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in assay buffer.

- Micellar systems : Incorporate non-ionic surfactants (e.g., Tween-80) to enhance dispersion .

- Salt formation : Synthesize hydrochloride salts to improve aqueous solubility, as demonstrated for structurally similar piperazine derivatives .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics (MD) simulations can model interactions with targets like kinases or GPCRs. For example, the 4-methylpiperazine moiety may engage in hydrogen bonding with catalytic residues. Density functional theory (DFT) calculations further optimize ligand conformation and charge distribution . Validation via in vitro assays (e.g., SPR or ITC) is critical to reconcile computational predictions with experimental IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer : Systematic modifications to the phenyloxalamide or piperazine moieties can enhance activity. For example:

- Phenyl ring substitution : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the para position improve target engagement, as seen in related compounds .

- Piperazine modification : Replacing the 4-methyl group with cyclopropyl or benzyl groups alters pharmacokinetics (e.g., logP, CYP450 metabolism) .

- Bioisosteric replacement : Oxalamide-to-urea swaps may retain binding while improving solubility .

Q. How should researchers resolve contradictions in synthetic or pharmacological data?

- Methodological Answer : Discrepancies in yield or activity may arise from:

- Stereochemical variability : Enantiomers (e.g., (1R,4R) vs. (1S,4S) in ) exhibit divergent biological profiles. Chiral HPLC or X-ray crystallography (using SHELXL ) clarifies structural assignments.

- Impurity interference : Trace byproducts (e.g., unreacted intermediates) skew assay results. Orthogonal purification (e.g., preparative HPLC followed by NMR) ensures compound integrity .

- Assay conditions : Variability in cell lines or buffer pH may affect IC₅₀. Standardize protocols across replicates and validate with positive controls .

Q. What strategies are effective for improving metabolic stability in preclinical studies?

- Methodological Answer : Metabolic degradation often occurs at the piperazine ring. Solutions include:

- Deuterium incorporation : Replacing labile protons with deuterium slows CYP450-mediated oxidation .

- Ring constraint : Converting piperazine to a bridged or spirocyclic analog reduces conformational flexibility and enzymatic access .

- Prodrug approaches : Masking polar groups (e.g., as ester prodrugs) enhances bioavailability, with activation via enzymatic cleavage in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.